4-(TERT-BUTYL)CYCLOHEXYL 5-OXO-5-[3-(TRIFLUOROMETHYL)ANILINO]PENTANOATE
Overview
Description
4-(TERT-BUTYL)CYCLOHEXYL 5-OXO-5-[3-(TRIFLUOROMETHYL)ANILINO]PENTANOATE is a complex organic compound characterized by its unique structure, which includes a tert-butyl group attached to a cyclohexyl ring, an oxo group, and a trifluoromethyl-substituted phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYL)CYCLOHEXYL 5-OXO-5-[3-(TRIFLUOROMETHYL)ANILINO]PENTANOATE typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and aluminum chloride as a catalyst.
Formation of the Oxo Group: The oxo group is introduced through oxidation reactions, such as using potassium permanganate or chromium trioxide.
Attachment of the Trifluoromethyl-Substituted Phenylamino Group: This step involves nucleophilic substitution reactions where the trifluoromethyl-substituted phenylamine reacts with a suitable leaving group on the pentanoate chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(TERT-BUTYL)CYCLOHEXYL 5-OXO-5-[3-(TRIFLUOROMETHYL)ANILINO]PENTANOATE can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The trifluoromethyl-substituted phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong bases.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(TERT-BUTYL)CYCLOHEXYL 5-OXO-5-[3-(TRIFLUOROMETHYL)ANILINO]PENTANOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(TERT-BUTYL)CYCLOHEXYL 5-OXO-5-[3-(TRIFLUOROMETHYL)ANILINO]PENTANOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.
Pathways Involved: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylcyclohexyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}butanoate: Similar structure but with a shorter carbon chain.
4-tert-butylcyclohexyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}hexanoate: Similar structure but with a longer carbon chain.
4-tert-butylcyclohexyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}propanoate: Similar structure but with a different carbon chain length.
Uniqueness
4-(TERT-BUTYL)CYCLOHEXYL 5-OXO-5-[3-(TRIFLUOROMETHYL)ANILINO]PENTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-tert-butylcyclohexyl) 5-oxo-5-[3-(trifluoromethyl)anilino]pentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F3NO3/c1-21(2,3)15-10-12-18(13-11-15)29-20(28)9-5-8-19(27)26-17-7-4-6-16(14-17)22(23,24)25/h4,6-7,14-15,18H,5,8-13H2,1-3H3,(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFXFRVTOROZGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)CCCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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